molecular formula C12H15NO2 B6205378 methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2758001-99-7

methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B6205378
CAS No.: 2758001-99-7
M. Wt: 205.25 g/mol
InChI Key: PHHVWZOSHNAAEH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. Tetrahydroquinolines are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by a quinoline core structure that is partially hydrogenated, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Doebner-Miller reaction, which uses α,β-unsaturated aldehydes and anilines in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of quinoline derivatives. The process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired hydrogenation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of both a methyl group and a carboxylate group on the quinoline ring. This structural feature enhances its reactivity and potential for functionalization, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

2758001-99-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-6-9-4-3-5-10(12(14)15-2)11(9)13-7-8/h3-5,8,13H,6-7H2,1-2H3

InChI Key

PHHVWZOSHNAAEH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=CC=C2)C(=O)OC)NC1

Purity

95

Origin of Product

United States

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